2-Methyloxane-3-carboxylic acid chemical properties
2-Methyloxane-3-carboxylic acid chemical properties
An In-Depth Technical Guide to 2-Methyloxane-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical overview of 2-Methyloxane-3-carboxylic acid, a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a molecule combining a saturated oxygen-containing ring (oxane) with a carboxylic acid functional group, its properties are governed by the interplay of these two features. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its structure, properties, reactivity, and handling. The information herein is synthesized from established chemical principles and extrapolated data from analogous structures to provide a robust and practical resource.
Molecular Structure and Identification
2-Methyloxane-3-carboxylic acid is characterized by a six-membered tetrahydropyran (oxane) ring. A methyl group is substituted at the C2 position (adjacent to the ring oxygen), and a carboxylic acid group is located at the C3 position. The presence of two stereocenters (at C2 and C3) implies that the molecule can exist as multiple stereoisomers.
Caption: 2D Chemical Structure of 2-Methyloxane-3-carboxylic acid.
The fundamental identifiers for this compound are presented below.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | Calculated |
| Monoisotopic Mass | 144.07864 Da | [1] |
| InChI Key | XMLJYPBOFYNZTP-UHFFFAOYSA-N | [1] |
| SMILES | CC1C(CCCO1)C(=O)O | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in experimental settings, dictating choices for solvents, reaction conditions, and purification methods. The data below are a combination of predicted values and properties inferred from structurally similar compounds.
| Property | Value / Observation | Rationale & Scientific Insight |
| Physical State | Likely a solid at room temperature. | Carboxylic acids with similar molecular weights are often solids due to their ability to form hydrogen-bonded dimers.[2] |
| pKa | Estimated ~4.5 - 5.0 | The pKa of a typical aliphatic carboxylic acid is around 4.7.[3] The ether oxygen in the oxane ring is weakly electron-withdrawing, which may slightly lower the pKa (increase acidity) compared to a simple alkyl carboxylic acid. |
| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF). Insoluble in nonpolar solvents (e.g., hexane). | The carboxylic acid group can engage in hydrogen bonding with water, conferring some aqueous solubility.[4] The C7 hydrocarbon backbone limits this solubility. The molecule's polarity makes it suitable for dissolution in polar organic solvents. |
| Predicted XlogP | 0.5 | This value suggests a relatively low lipophilicity, consistent with its moderate water solubility.[1] |
Spectroscopic Profile: A Guide to Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral signatures for 2-Methyloxane-3-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[5]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Causality |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[6][7] |
| ~2950 | C-H stretch (Aliphatic) | Medium-Strong | Corresponds to the sp³ C-H bonds of the oxane ring and methyl group. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | This is a characteristic absorption for a carbonyl in a hydrogen-bonded carboxylic acid dimer.[6] If the acid were monomeric (e.g., in a very dilute nonpolar solution), this peak would shift to a higher frequency (~1760 cm⁻¹).[6] |
| ~1100 | C-O stretch (Ether) | Strong | Represents the C-O-C asymmetric stretch of the oxane ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon and proton framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the diastereotopic protons in the ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10 - 12 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal that disappears upon a D₂O shake.[7][8] |
| ~3.5 - 4.2 | Multiplets | 3H | -OCH (CH₃)-, -OCH ₂- | Protons on carbons adjacent to the ether oxygen (C2 and C6) are deshielded. |
| ~2.5 - 2.8 | Multiplet | 1H | -CH (COOH)- | The proton at C3 is adjacent to the electron-withdrawing carboxylic acid group. |
| ~1.5 - 2.2 | Multiplets | 4H | Ring -CH ₂- | Protons on the C4 and C5 carbons of the oxane ring. |
| ~1.2 | Doublet | 3H | -CH ₃ | The methyl group at C2 will be split by the adjacent proton. |
¹³C NMR Spectroscopy:
| Chemical Shift (ppm) | Assignment | Rationale |
| 170 - 185 | C =O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[6][7][8] |
| ~70 - 80 | -OC H(CH₃)- | The C2 carbon, bonded to both the ether oxygen and a methyl group. |
| ~65 - 75 | -OC H₂- | The C6 carbon, bonded to the ether oxygen. |
| ~40 - 50 | -C H(COOH)- | The C3 carbon, bearing the carboxylic acid group. |
| ~20 - 35 | Ring -C H₂- | The C4 and C5 carbons of the oxane ring. |
| ~15 - 20 | -C H₃ | The methyl group carbon. |
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
| m/z Value | Adduct / Fragment | Source |
| 145.08592 | [M+H]⁺ | [1] |
| 167.06786 | [M+Na]⁺ | [1] |
| 143.07136 | [M-H]⁻ | [1] |
A common fragmentation pathway for carboxylic acids involves the loss of water (18 Da) and carbon monoxide (28 Da) or the loss of the carboxyl group (45 Da).
Synthesis and Experimental Protocols
Caption: Plausible two-step synthesis pathway from a precursor alcohol.
Protocol: Synthesis via Haloform Reaction
This protocol outlines the conversion of a methyl ketone precursor, which can be derived from the corresponding secondary alcohol. The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[9]
Step 1: Oxidation of 2-Methyloxan-3-ol to 2-Methyloxan-3-one
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyloxan-3-ol (1 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction appropriately (e.g., by adding a pad of silica gel and filtering). Evaporate the solvent under reduced pressure to yield the crude ketone intermediate.
Step 2: Haloform Reaction to Yield the Carboxylic Acid [9]
-
Setup: Dissolve the crude 2-methyloxan-3-one (1 eq.) in a solvent like 1,4-dioxane or THF.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 3 M, ~4 eq.). Cool the mixture in an ice bath. Slowly add a solution of bromine or iodine in NaOH(aq) with vigorous stirring.
-
Reaction: Stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench any excess halogen with a reducing agent (e.g., sodium thiosulfate solution).
-
Extraction & Acidification: Wash the mixture with a nonpolar solvent (e.g., hexane) to remove non-acidic impurities. Carefully acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. The carboxylic acid product should precipitate or be extracted.
-
Isolation: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude 2-Methyloxane-3-carboxylic acid.
-
Purification: Recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) is the preferred method for purification.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Methyloxane-3-carboxylic acid is dominated by its two functional groups: the carboxylic acid and the oxane ring.
-
Carboxylic Acid Reactivity : The -COOH group can undergo standard transformations:
-
Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.
-
Amide Formation : Activation with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine will form an amide.
-
Reduction : Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to the corresponding primary alcohol (3-(hydroxymethyl)-2-methyloxane).
-
-
Oxane Ring Reactivity : The oxane ring is a saturated ether and is generally stable and unreactive, especially when compared to strained cyclic ethers like oxiranes (epoxides) or oxetanes.[10] It is resistant to nucleophilic attack under neutral or basic conditions. Ring-opening would require harsh acidic conditions, which could also promote other side reactions. This stability makes the oxane ring a useful and robust scaffold in medicinal chemistry.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 2-Methyloxane-3-carboxylic acid is not available, its hazards can be reliably inferred from the general properties of carboxylic acids and related heterocyclic compounds.[11]
Hazard Identification:
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage or irritation.[11]
-
H335: May cause respiratory irritation.[11]
-
H302: Harmful if swallowed.[11]
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Eye Protection: Wear chemical safety goggles and a face shield.[12]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[12]
-
Skin and Body Protection: Wear a lab coat.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately consult a physician.[13]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Disposal:
-
Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow it to enter the drains or environment.
References
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PubChemLite. 2-methyloxane-3-carboxylic acid (C7H12O3). [Link]
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MDPI. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent. [Link]
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Der Pharma Chemica. (2016). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. [Link]
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PubChem. 3-Methyloxirane-2-carboxylic acid. [Link]
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LookChem. 2-methyl-3-phenyloxirane-2-carboxylic acid. [Link]
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Pharmaffiliates. (R)-Methyl 2-Chloromandelate. [Link]
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Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
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MIT OpenCourseWare. pKa Values Chart. [Link]
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ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids. [Link]
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OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Reddit. carboxylic acid solubility + TLC. [Link]
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Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
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